molecular formula C18H23FN2O2 B11175578 N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11175578
M. Wt: 318.4 g/mol
InChI Key: MGZUADVHUQDVAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and cyclopentyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions.

    Addition of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]cyclobutanecarboxamide: A structurally similar compound with a cyclobutane ring instead of a pyrrolidine ring.

    N-cyclopentyl-1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23FN2O2/c19-15-7-5-13(6-8-15)9-10-21-12-14(11-17(21)22)18(23)20-16-3-1-2-4-16/h5-8,14,16H,1-4,9-12H2,(H,20,23)

InChI Key

MGZUADVHUQDVAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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